N-Debenzoyltaxol
Description
Properties
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-amino-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H47NO13/c1-20-25(52-36(48)30(45)29(41)23-13-9-7-10-14-23)18-40(49)34(53-35(47)24-15-11-8-12-16-24)32-38(6,26(44)17-27-39(32,19-50-27)54-22(3)43)33(46)31(51-21(2)42)28(20)37(40,4)5/h7-16,25-27,29-32,34,44-45,49H,17-19,41H2,1-6H3/t25-,26-,27+,29-,30+,31+,32-,34-,38+,39-,40+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLACRDONFBNRSP-KWIOUIIFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)N)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)N)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H47NO13 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
749.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133524-70-6 | |
| Record name | N-Debenzoyltaxol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=133524-70-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Debenzoyltaxol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133524706 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Biosynthetic Pathways of N Debenzoyltaxol in Taxus Species
Early Stages of Taxane (B156437) Core Biosynthesis
The foundation of the taxane structure, a tetracyclic diterpene, is built from isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These five-carbon units are condensed to form longer prenyl diphosphates, ultimately leading to the C20 precursor for the taxane skeleton.
Precursor Supply from the Methylerythritol Phosphate (MEP) Pathway
In Taxus species, the primary source of the C5 isoprenoid precursors, IPP and DMAPP, for taxane biosynthesis is the plastidial 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. This pathway utilizes pyruvate (B1213749) and glyceraldehyde 3-phosphate as starting materials. The MEP pathway is distinct from the cytosolic mevalonic acid (MVA) pathway, although some cross-talk between the two can occur. IPP, the main product of the MEP pathway, is isomerized to DMAPP by the enzyme isopentenyl diphosphate (B83284) isomerase (IPPI). The subsequent head-to-tail condensation of one molecule of DMAPP with three molecules of IPP is catalyzed by geranylgeranyl diphosphate synthase (GGPPS), yielding the universal diterpenoid precursor, geranylgeranyl diphosphate (GGPP).
Oxidative and Acylative Modifications Leading to Baccatin (B15129273) III
Following the formation of taxadiene, a lengthy series of enzymatic modifications transforms this foundational diterpene into baccatin III. This process involves approximately 19 steps and includes multiple oxidation and acylation reactions. Key modifications include hydroxylations at positions C1, C2, C5, C7, C9, C10, and C13, the formation of the oxetane (B1205548) ring at C4-C5, and acylation at the C2, C5, and C10 hydroxyl groups. These reactions are catalyzed by various enzymes, including cytochrome P450 monooxygenases and acyltransferases, each exhibiting high regioselectivity. Baccatin III is a central intermediate that receives the C13 side chain to form more complex taxoids, including N-Debenzoyltaxol and paclitaxel (B517696).
Assembly of the C13-Side Chain Precursors
The C13 side chain of this compound is a modified phenylisoserine (B1258129) unit, which is derived from the amino acid L-phenylalanine. The assembly of this side chain involves several enzymatic steps that activate and modify phenylalanine before its attachment to the taxane core.
Phenylalanine Aminomutase Activity in β-Phenylalanine Formation
The biosynthesis of the C13 side chain begins with the conversion of L-phenylalanine to β-phenylalanine. This is the first committed step in the side chain biosynthetic pathway and is catalyzed by the enzyme phenylalanine aminomutase (PAM). PAM catalyzes an intramolecular rearrangement where the amino group migrates from the α-carbon to the β-carbon of phenylalanine. Studies on PAM from Taxus chinensis indicate that it is a MIO-dependent enzyme capable of converting (S)-α-phenylalanine to (R)-β-phenylalanine. This reaction is crucial for providing the correct stereochemistry for the side chain.
CoA Ligation of β-Phenylalanine to β-Phenylalanoyl-CoA
Before β-phenylalanine can be attached to the baccatin III core, it must be activated by forming a thioester linkage with coenzyme A (CoA). This reaction, yielding β-phenylalanoyl-CoA, is catalyzed by a β-phenylalanine-CoA ligase (PCL). The identification and characterization of such an enzyme in Taxus species, through techniques like cDNA-AFLP transcriptome profiling, have confirmed this activation step as a prelude to side chain transfer. The formation of β-phenylalanoyl-CoA provides an activated intermediate suitable for subsequent enzymatic transfer to the C13 hydroxyl group of baccatin III.
The attachment of β-phenylalanoyl-CoA to baccatin III results in the formation of β-phenylalanyl baccatin III, also known as N-debenzoyl-2'-deoxytaxol. Subsequent hydroxylation at the 2' position of this side chain leads to the formation of this compound. This compound is then the substrate for the final enzymatic step in paclitaxel biosynthesis, the N-benzoylation catalyzed by this compound N-benzoyltransferase (DBTNBT), which adds the benzoyl group to the nitrogen of the side chain to produce paclitaxel.
Enzymatic Formation of this compound
The formation of this compound involves the enzymatic attachment of a modified phenylpropanoyl side chain to the baccatin III core, followed by hydroxylation of this side chain.
O-Acylation of Baccatin III by Taxoid C-13 O-Phenylpropanoyltransferase (BAPT) to Yield N-Debenzoyl-2′-Deoxytaxol
The initial step in the assembly of the C13 side chain involves the enzyme taxoid C-13 O-phenylpropanoyltransferase (BAPT), also known as baccatin III:3-amino-3-phenylpropanoyltransferase qmul.ac.ukbio-conferences.org. BAPT catalyzes the selective 13-O-acylation of baccatin III qmul.ac.ukmdpi.comoup.comigem.org. The acyl donor for this reaction is β-phenylalanoyl CoA, which is derived from β-phenylalanine mdpi.comresearchgate.netresearchgate.netmdpi.com. The reaction catalyzed by BAPT results in the formation of N-Debenzoyl-2′-Deoxytaxol, also referred to as β-phenylalanyl baccatin III or 3′-N-debenzoyl-2′-deoxytaxol qmul.ac.ukmdpi.comoup.comigem.orgresearchgate.netnih.gov.
Research has provided insights into the kinetic properties of BAPT. Studies on recombinant BAPT have determined its Michaelis constant (Km) values for its substrates. For (3R)-3-amino-3-phenylpropanoyl-CoA (β-phenylalanoyl-CoA), the Km is reported as 5.6 µM or 4.9 µM when baccatin III is also present igem.org. The Km for baccatin III is reported as 68 µM or 2.4 µM when β-phenylalanoyl-CoA is present igem.org. The catalytic turnover rate (kcat) for BAPT has been determined to be 0.0583 ± 0.0010 s-1 igem.org.
C2′-Hydroxylation of N-Debenzoyl-2′-Deoxytaxol by Taxane 2′α-Hydroxylase (T2′αH)
Following the formation of N-Debenzoyl-2′-Deoxytaxol, a hydroxylation step occurs at the C2′ position of the attached side chain. This reaction is catalyzed by a cytochrome P450 hydroxylase, specifically taxane 2′α-hydroxylase (T2′αH) researchgate.netmdpi.comcjnmcpu.comxml-journal.net. T2′αH mediates the conversion of N-Debenzoyl-2′-Deoxytaxol into this compound researchgate.netmdpi.com. This hydroxylation step is crucial as it introduces the hydroxyl group at the 2′ position, which is present in the final paclitaxel molecule. The sequence of reactions, with 2′-hydroxylation occurring after the attachment of the debenzoylated side chain, is supported by experimental evidence nih.govebi.ac.uknih.gov.
Terminal Step: N-Benzoylation of this compound to Paclitaxel
The final step in the formation of paclitaxel from this compound involves the addition of a benzoyl group to the nitrogen atom of the C13 side chain.
Role of 3′-N-Debenzoyl-2′-Deoxytaxol N-Benzoyltransferase (DBTNBT) in the Final Benzoylation
The enzyme responsible for this terminal N-benzoylation is 3′-N-Debenzoyl-2′-Deoxytaxol N-Benzoyltransferase (DBTNBT), also known as taxoid C13-side-chain N-benzoyltransferase or 3'-N-debenzoyltaxol N-benzoyltransferase genome.jpexpasy.orgqmul.ac.ukpnas.org. DBTNBT catalyzes the transfer of a benzoyl group from benzoyl-CoA to the amino group of this compound, yielding paclitaxel and coenzyme A genome.jpexpasy.orgqmul.ac.uk. This reaction is considered the last committed step in the paclitaxel biosynthetic pathway mdpi.comgenome.jpexpasy.orgqmul.ac.ukpnas.orgresearchgate.net.
The cDNA encoding DBTNBT has been cloned and characterized from Taxus species mdpi.compnas.orgresearchgate.net. The open reading frame of the DBTNBT cDNA contains 1323 nucleotides, encoding a protein of approximately 440-441 amino acids with a calculated molecular weight of around 49,040-49,050 Da mdpi.compnas.orgresearchgate.net. Functional expression of recombinant DBTNBT in E. coli has been achieved mdpi.compnas.orgresearchgate.net.
Enzyme Specificity and Substrate Preference for this compound
DBTNBT exhibits specificity for both the taxoid co-substrate and the acyl donor. Studies on the substrate preference of recombinant DBTNBT have shown that the enzyme prefers this compound over N-Debenzoyl-2′-Deoxytaxol as the taxoid substrate mdpi.comnih.govnih.govresearchgate.net. This preference, demonstrated by a higher catalytic efficiency (Vmax/Km), supports the biosynthetic sequence where the 2′-hydroxylation precedes the N-benzoylation nih.govebi.ac.uknih.gov.
Data from kinetic studies illustrate this preference:
| Substrate | Km (µM) | Vmax (nmol/min) | V/Km | Reference |
| This compound | - | - | ~3.98 | nih.govnih.gov |
| N-Debenzoyl-2′-Deoxytaxol | 346 ± 70 | 688 ± 59 | 1.99 | nih.govnih.gov |
Note: V/Km for this compound is inferred from the catalytic efficiency factor of two compared to N-Debenzoyl-2′-Deoxytaxol, where the V/Km for N-Debenzoyl-2′-Deoxytaxol was determined to be 1.99 nih.govnih.gov. Specific Km and Vmax values for this compound with benzoyl-CoA as variable substrate were reported as Km = 0.42 mM (420 µM) and Vmax = 1.5 ± 0.3 s-1 (approximately 517 nmol/min based on enzyme amount used) igem.orgpnas.org. With this compound at 1 mM, the Km for benzoyl-CoA was 0.40 mM (400 µM) igem.orgpnas.org.
Regarding the acyl donor, DBTNBT shows a strong preference for benzoyl-CoA nih.govnih.gov. Studies have shown that the enzyme does not effectively utilize other acyl-CoA thioesters such as tigloyl-CoA, hexanoyl-CoA, or butanoyl-CoA, which are involved in the formation of related taxoids like cephalomannine (B1668392) (Taxol B), Taxol C, and Taxol D, respectively nih.govnih.gov. This high specificity for benzoyl-CoA at the terminal step contributes to the specific production of paclitaxel nih.govnih.gov.
Metabolic Regulation and Bottlenecks within the Biosynthetic Pathway
The paclitaxel biosynthetic pathway, including the steps involving this compound, is subject to complex metabolic regulation in Taxus species. The pathway involves numerous enzymatic steps, and the expression and activity of the enzymes are tightly controlled.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 6433267 |
| Baccatin III | 183315 |
| N-Debenzoyl-2′-Deoxytaxol | 119473 |
| Paclitaxel | 36314 |
| β-phenylalanoyl CoA | 24738 |
| Benzoyl-CoA | 162030 |
Note: PubChem CIDs were identified based on the compound names and their roles in the described pathway.##
This compound is a crucial intermediate in the complex biosynthetic pathway of paclitaxel (Taxol), a highly significant diterpenoid found in Taxus species. The formation of this compound occurs through a series of enzymatic reactions involving the modification of the taxane core and the attachment and subsequent modification of the C13 side chain. This article details the specific enzymatic steps leading to the formation of this compound and its subsequent conversion to paclitaxel, as well as aspects of metabolic regulation within this pathway.
Enzymatic Formation of this compound
The formation of this compound involves the enzymatic attachment of a modified phenylpropanoyl side chain to the baccatin III core, followed by hydroxylation of this side chain.
O-Acylation of Baccatin III by Taxoid C-13 O-Phenylpropanoyltransferase (BAPT) to Yield N-Debenzoyl-2′-Deoxytaxol
The initial step in the assembly of the C13 side chain involves the enzyme taxoid C-13 O-phenylpropanoyltransferase (BAPT), also known as baccatin III:3-amino-3-phenylpropanoyltransferase qmul.ac.ukbio-conferences.org. BAPT catalyzes the selective 13-O-acylation of baccatin III qmul.ac.ukmdpi.comoup.comigem.org. The acyl donor for this reaction is β-phenylalanoyl CoA, which is derived from β-phenylalanine mdpi.comresearchgate.netresearchgate.netmdpi.com. The reaction catalyzed by BAPT results in the formation of N-Debenzoyl-2′-Deoxytaxol, also referred to as β-phenylalanyl baccatin III or 3′-N-debenzoyl-2′-deoxytaxol qmul.ac.ukmdpi.comoup.comigem.orgresearchgate.netnih.gov.
Research has provided insights into the kinetic properties of BAPT. Studies on recombinant BAPT have determined its Michaelis constant (Km) values for its substrates. For (3R)-3-amino-3-phenylpropanoyl-CoA (β-phenylalanoyl-CoA), the Km is reported as 5.6 µM or 4.9 µM when baccatin III is also present igem.org. The Km for baccatin III is reported as 68 µM or 2.4 µM when β-phenylalanoyl-CoA is present igem.org. The catalytic turnover rate (kcat) for BAPT has been determined to be 0.0583 ± 0.0010 s-1 igem.org.
C2′-Hydroxylation of N-Debenzoyl-2′-Deoxytaxol by Taxane 2′α-Hydroxylase (T2′αH)
Following the formation of N-Debenzoyl-2′-Deoxytaxol, a hydroxylation step occurs at the C2′ position of the attached side chain. This reaction is catalyzed by a cytochrome P450 hydroxylase, specifically taxane 2′α-hydroxylase (T2′αH) researchgate.netmdpi.comcjnmcpu.comxml-journal.net. T2′αH mediates the conversion of N-Debenzoyl-2′-Deoxytaxol into this compound researchgate.netmdpi.com. This hydroxylation step is crucial as it introduces the hydroxyl group at the 2′ position, which is present in the final paclitaxel molecule. The sequence of reactions, with 2′-hydroxylation occurring after the attachment of the debenzoylated side chain, is supported by experimental evidence nih.govebi.ac.uknih.gov.
Terminal Step: N-Benzoylation of this compound to Paclitaxel
The final step in the formation of paclitaxel from this compound involves the addition of a benzoyl group to the nitrogen atom of the C13 side chain.
Role of 3′-N-Debenzoyl-2′-Deoxytaxol N-Benzoyltransferase (DBTNBT) in the Final Benzoylation
The enzyme responsible for this terminal N-benzoylation is 3′-N-Debenzoyl-2′-Deoxytaxol N-Benzoyltransferase (DBTNBT), also known as taxoid C13-side-chain N-benzoyltransferase or 3'-N-debenzoyltaxol N-benzoyltransferase genome.jpexpasy.orgqmul.ac.ukpnas.org. DBTNBT catalyzes the transfer of a benzoyl group from benzoyl-CoA to the amino group of this compound, yielding paclitaxel and coenzyme A genome.jpexpasy.orgqmul.ac.uk. This reaction is considered the last committed step in the paclitaxel biosynthetic pathway mdpi.comgenome.jpexpasy.orgqmul.ac.ukpnas.orgresearchgate.net.
The cDNA encoding DBTNBT has been cloned and characterized from Taxus species mdpi.compnas.orgresearchgate.net. The open reading frame of the DBTNBT cDNA contains 1323 nucleotides, encoding a protein of approximately 440-441 amino acids with a calculated molecular weight of around 49,040-49,050 Da mdpi.compnas.orgresearchgate.net. Functional expression of recombinant DBTNBT in E. coli has been achieved mdpi.compnas.orgresearchgate.net.
Enzyme Specificity and Substrate Preference for this compound
DBTNBT exhibits specificity for both the taxoid co-substrate and the acyl donor. Studies on the substrate preference of recombinant DBTNBT have shown that the enzyme prefers this compound over N-Debenzoyl-2′-Deoxytaxol as the taxoid substrate mdpi.comnih.govnih.govresearchgate.net. This preference, demonstrated by a higher catalytic efficiency (Vmax/Km), supports the biosynthetic sequence where the 2′-hydroxylation precedes the N-benzoylation nih.govebi.ac.uknih.gov.
Data from kinetic studies illustrate this preference:
| Substrate | Km (µM) | Vmax (nmol/min) | V/Km | Reference |
| This compound | - | - | ~3.98 | nih.govnih.gov |
| N-Debenzoyl-2′-Deoxytaxol | 346 ± 70 | 688 ± 59 | 1.99 | nih.govnih.gov |
Note: V/Km for this compound is inferred from the catalytic efficiency factor of two compared to N-Debenzoyl-2′-Deoxytaxol, where the V/Km for N-Debenzoyl-2′-Deoxytaxol was determined to be 1.99 nih.govnih.gov. Specific Km and Vmax values for this compound with benzoyl-CoA as variable substrate were reported as Km = 0.42 mM (420 µM) and Vmax = 1.5 ± 0.3 s-1 (approximately 517 nmol/min based on enzyme amount used) igem.orgpnas.org. With this compound at 1 mM, the Km for benzoyl-CoA was 0.40 mM (400 µM) igem.orgpnas.org.
Regarding the acyl donor, DBTNBT shows a strong preference for benzoyl-CoA nih.govnih.gov. Studies have shown that the enzyme does not effectively utilize other acyl-CoA thioesters such as tigloyl-CoA, hexanoyl-CoA, or butanoyl-CoA, which are involved in the formation of related taxoids like cephalomannine (Taxol B), Taxol C, and Taxol D, respectively nih.govnih.gov. This high specificity for benzoyl-CoA at the terminal step contributes to the specific production of paclitaxel nih.govnih.gov.
Metabolic Regulation and Bottlenecks within the Biosynthetic Pathway
The paclitaxel biosynthetic pathway, including the steps involving this compound, is subject to complex metabolic regulation in Taxus species. The pathway involves numerous enzymatic steps, and the expression and activity of the enzymes are tightly controlled.
Identification of Flux-Limiting Enzymes (e.g., BAPT, DBTNBT)
BAPT catalyzes the attachment of a β-phenylalanoyl group to the C13 hydroxyl group of baccatin III, forming N-debenzoyl-2′-deoxytaxol (β-phenylalanyl baccatin III) mdpi.compnas.org. This intermediate is structurally similar to this compound but lacks the hydroxyl group at the 2' position of the side chain. The BAPT cDNA is approximately 1335 nucleotides long and encodes a protein of 445 amino acids with a calculated molecular weight of 50,546 Da mdpi.compnas.org.
DBTNBT is responsible for the final step in paclitaxel biosynthesis, catalyzing the N-benzoylation of the 3'-amino group of this compound to produce paclitaxel mdpi.comfrontiersin.orgpnas.orggenome.jp. This enzyme shows a substrate preference for this compound over N-debenzoyl-2′-deoxy-taxol mdpi.com. The DBTNBT cDNA contains an open reading frame of 1323 nucleotides, encoding a protein of 440 amino acids with a calculated molecular weight of 49,040 Da mdpi.compnas.org. Both BAPT and DBTNBT belong to the BAHD acyltransferase family mdpi.com.
Studies involving the overexpression of BAPT and DBTNBT genes in Taxus baccata cell cultures have demonstrated their flux-limiting nature. Overexpression of DBTNBT led to a more than four-fold increase in paclitaxel production compared to the wild type, while BAPT overexpression nearly doubled the paclitaxel content nih.gov. This highlights the critical roles of these enzymes in determining the final yield of paclitaxel from its this compound precursor.
Transcriptional and Post-Transcriptional Regulation of Biosynthetic Genes
The expression of genes encoding enzymes in the taxane biosynthetic pathway, including those involved in the steps leading to and from this compound, is tightly regulated at both the transcriptional and potentially post-transcriptional levels oup.com. This regulation is mediated by a variety of factors, including transcription factors and hormonal signals.
Transcription factors (TFs) play a significant role in controlling the expression of taxane biosynthetic genes. Families of TFs such as MYB, bHLH, ERF, AP2, and MYC have been implicated in regulating this pathway mdpi.comfrontiersin.orgfrontiersin.orgresearchgate.netbiorxiv.org. For instance, TcMYC2a, a basic helix-loop-helix (bHLH) TF in Taxus chinensis, is involved in the jasmonate acid (JA)-mediated regulation of taxol biosynthesis by recognizing specific promoter elements in target genes frontiersin.orgresearchgate.netnih.gov. Another R2R3-MYB TF, TcMYB29a, has been shown to upregulate taxol biosynthesis in Taxus chinensis cell cultures and is responsive to abscisic acid (ABA) frontiersin.orgnih.gov. These TFs can bind to the promoter regions of taxane pathway genes, activating or repressing their transcription and thereby influencing the production of intermediates like this compound and the final product, paclitaxel researchgate.net.
Transcriptional profiling studies have shown that the expression levels of genes like BAPT and DBTNBT can be significantly influenced by regulatory factors and environmental stimuli oup.comfrontiersin.org. While transcriptional control is considered a primary regulatory mechanism, post-transcriptional modifications of TFs and pathway enzymes can also affect the biosynthesis of specialized metabolites like taxanes oup.comresearchgate.net.
Role of Elicitors and Hormones in Pathway Modulation
Elicitors and plant hormones are well-known modulators of secondary metabolism in plants, including the biosynthesis of taxanes in Taxus species. Their application can significantly impact the production of this compound and downstream compounds like paclitaxel.
Methyl jasmonate (MeJA) is one of the most widely studied elicitors for enhancing taxane production in Taxus cell cultures mdpi.comtsijournals.commdpi.com. MeJA elicitation can increase the expression levels of several taxol pathway genes, including acyltransferase genes like BAPT and DBTNBT mdpi.comoup.comtsijournals.com. Coronatine (B1215496) (COR), a structural analog of MeJA, has also been shown to be a powerful elicitor, increasing paclitaxel production and the expression of flux-limiting genes such as BAPT and DBTNBT nih.govfrontiersin.org. Salicylic acid (SA) is another elicitor that can influence taxane biosynthesis, although its effects may differ from those of jasmonates mdpi.comnih.govnih.gov. Fungal elicitors derived from endophytic fungi of Taxus have also been reported to stimulate taxol biosynthesis nih.govhznu.edu.cnresearchgate.net.
Plant hormones, including jasmonates (JA), abscisic acid (ABA), gibberellins, auxin, and ethylene, are involved in the complex regulatory network controlling taxane biosynthesis mdpi.combiorxiv.orghznu.edu.cn. JA is a vital endogenous hormone that regulates taxol biosynthesis, often acting through transcription factors like MYC2 frontiersin.orgnih.gov. ABA has also been shown to induce the accumulation of taxol in Taxus cell cultures and is linked to the regulation by TFs like MYB29a frontiersin.orgnih.gov. The promoters of taxane biosynthetic genes contain cis-elements responsive to different hormones and stress factors, which helps explain how these signals can modulate the pathway mdpi.com.
Chemical and Semi Synthetic Strategies for N Debenzoyltaxol Production
Semi-Synthesis from Available Taxane (B156437) Precursors
Semi-synthetic approaches are vital for obtaining N-Debenzoyltaxol, primarily utilizing more abundant taxanes isolated from Taxus species. nih.govpnas.org This method is particularly important because the total synthesis of paclitaxel (B517696) is not commercially viable. pnas.org
Utilization of 10-Deacetylbaccatin III and Baccatin (B15129273) III Derivatives as Starting Materials
10-Deacetylbaccatin III (10-DAB) and baccatin III are widely used starting materials for the semi-synthesis of paclitaxel and its derivatives, including this compound. pnas.orggoogle.comnih.govebi.ac.uk 10-DAB is a naturally occurring taxoid found in the needles of Taxus baccata and other Taxus species. pnas.orgsigmaaldrich.com Baccatin III can be isolated directly or synthesized from 10-deacetylbaccatin III via acetylation. pnas.orgnih.govwikipedia.org
Semi-synthetic routes to this compound often involve the attachment of a modified side chain to the C13 hydroxyl group of baccatin III or a protected derivative of 10-deacetylbaccatin III. researchgate.netnih.gov For instance, semi-synthetic this compound has been prepared by coupling 7-triethylsilyl-baccatin III with a protected form of (2R,3S)-β-phenylisoserine. researchgate.netnih.gov
Side Chain Coupling Methodologies (e.g., Carbodiimide (B86325) Activation)
The crucial step in the semi-synthesis of this compound from baccatin III derivatives is the coupling of the C13 hydroxyl group with a modified phenylisoserine (B1258129) side chain precursor. Carbodiimide activation is a common methodology employed for this esterification reaction. researchgate.netnih.govgoogle.com Condensing agents such as dicyclohexylcarbodiimide (B1669883) (DCC) are used in the presence of activating agents like 4-dimethylaminopyridine (B28879) (DMAP) to facilitate the coupling between the taxane core and the side chain precursor. google.comuni-kiel.de
For example, the coupling of 7-triethylsilyl-baccatin III with a protected β-phenylisoserine derivative has been achieved using carbodiimide activation. researchgate.netnih.gov
Strategic Application and Deprotection of Protecting Groups
Protecting groups are essential in the semi-synthetic route to selectively functionalize specific hydroxyl groups on the complex taxane core while leaving others untouched. google.comnih.gov For the synthesis of this compound, the hydroxyl group at the C7 position of baccatin III or 10-deacetylbaccatin III is typically protected. google.comnih.gov Common hydroxyl protecting groups include silyl (B83357) ethers (such as triethylsilyl, TES), acetals, ketals, and removable acyl groups like benzyloxycarbonyl (CBZ) or tert-butoxycarbonyl (BOC). google.comgoogle.comwikipedia.org
The strategic application of protecting groups allows for the selective coupling of the side chain at the C13 position. Following the coupling reaction, the protecting groups are removed under specific conditions to yield this compound. researchgate.netnih.govgoogle.com Deprotection methods vary depending on the protecting group used, often involving acidic hydrolysis. researchgate.netnih.govacs.org For instance, formic acid has been used for the deprotection of silyl and other protecting groups in the synthesis of this compound. researchgate.netnih.gov
Development of Modified N-Acyl Taxol Analogues via this compound
This compound serves as a versatile intermediate for the creation of a wide array of N-acyl taxol analogues. By modifying the acyl group attached to the nitrogen of the C13 side chain, researchers can synthesize compounds with potentially altered biological activities and improved properties. google.comnih.gov
Acylation Reactions (e.g., Schotten–Baumann Method, Acid Chlorides, Carboxylic Acids)
The conversion of this compound to N-acyl taxol analogues is primarily achieved through acylation reactions at the free amino group on the C13 side chain. Various acylation methodologies can be employed, including the Schotten–Baumann method, reactions with acid chlorides, and coupling with carboxylic acids in the presence of activating agents. google.comnih.govacs.orgtandfonline.com
The Schotten–Baumann method, typically involving an acyl halide and a base in a biphasic system, is a reported method for the acylation of this compound. pnas.orggoogle.comnih.govacs.orgcapes.gov.br Reactions with acid chlorides directly introduce the acyl group. google.com Coupling with carboxylic acids often requires activating agents like carbodiimides (e.g., DCC) to form an activated intermediate that reacts with the amine. google.com
Synthesis of Diversified N-Acyl Substituents
This compound allows for the introduction of a wide variety of acyl substituents at the N3' position of the side chain. google.com This diversification is achieved by reacting this compound with different acylating agents corresponding to the desired N-acyl group. google.com This approach has been utilized to synthesize analogues with various aromatic, heteroaromatic, alkyl, and substituted acyl groups. nih.govscilit.com
The ability to readily modify the N-acyl substituent provides a powerful handle for exploring the structure-activity relationships of taxane compounds and developing novel analogues with potentially enhanced therapeutic profiles. nih.govscilit.com
Considerations in Process Optimization for Semi-Synthetic Routes
Optimizing the semi-synthetic production of this compound involves addressing several critical factors to enhance yield, purity, and scalability while minimizing costs and environmental impact. These considerations span reaction conditions, choice of starting materials, purification strategies, and the potential integration of biocatalytic steps.
One common semi-synthetic route to this compound involves the coupling of a protected baccatin III derivative with a modified phenylisoserine side chain precursor, followed by deprotection steps. nih.govresearchgate.netgoogle.com For instance, a process describes the esterification of 7-protected baccatin III with a reactive derivative of a carboxylic acid, followed by the elimination of protecting groups under acidic conditions in a single step. google.com This approach aims to simplify the process and minimize the formation of unwanted byproducts. google.com
Process optimization in such routes requires careful control of reaction parameters. For the acid-catalyzed cleavage of protecting groups, specific conditions, such as reaction time and temperature, are critical for achieving optimal yields. One study noted that a 30-minute reaction time and removal of formic acid by co-evaporation with toluene (B28343) under reduced pressure at a bath temperature below 30°C were crucial for obtaining a 60% yield of this compound. nih.gov Deviations from optimized conditions can lead to side reactions, such as 2′-deoxygenation during chemical N-benzoylation of 2′-hydroxy derivatives, which can be minimized by carefully controlling the reaction environment, including solvent choice and reagent addition. nih.gov
Purification is another critical aspect of semi-synthetic routes. Achieving high purity is essential for therapeutic compounds. exactmer.com Innovations in purification processes are continuously being developed to address challenges associated with removing impurities and incomplete sequences that can arise during synthesis. exactmer.com
Biocatalysis offers promising avenues for optimizing this compound production. Enzymes can catalyze specific transformations with high regioselectivity and stereoselectivity, potentially reducing the need for protecting groups and minimizing side reactions. nih.govacs.org For example, enzyme cascade reactions using enzymes like phenylpropanoyltransferase (BAPT) have shown potential for producing this compound and its analogs from baccatin III. nih.govacs.org Optimizing such biocatalytic networks involves adjusting catalyst and substrate loads based on enzyme kinetics to improve the yield of the desired intermediate. nih.gov Research has shown that certain enzymes, like recombinant N-benzoyl transferase, exhibit selectivity for this compound, supporting proposed biosynthetic pathways and guiding the development of enzymatic synthesis steps. researchgate.net
Scaling up semi-synthetic processes from laboratory to commercial scale introduces further considerations. exactmer.comcrbgroup.com Maintaining consistent quality and yield at larger volumes requires robust processes and specialized equipment. exactmer.comcrbgroup.com The handling of hazardous chemicals used in chemical synthesis also becomes a major factor in large-scale production, necessitating stringent safety protocols and infrastructure. crbgroup.com
Data on specific yields and optimized conditions for various steps in the semi-synthesis of this compound are often reported in research articles and patents. For instance, optimized hydrolysis conditions for related taxanes have shown yields up to 85% under controlled pH and temperature. While this specific data pertains to deacetylation, it illustrates the potential for yield optimization through careful parameter control in semi-synthetic steps involving labile functional groups present in taxanes.
The optimization of semi-synthetic routes to this compound is an ongoing effort focused on improving efficiency, reducing costs, and ensuring the high purity required for pharmaceutical applications. This involves refining chemical reaction conditions, exploring alternative starting materials, developing efficient purification methods, and leveraging the potential of biocatalysis.
Structure Activity Relationship Sar Studies and Analogue Development Based on N Debenzoyltaxol
Design and Synthesis of N-Debenzoyltaxol Analogues
The synthesis of this compound analogues primarily involves modifying the C-13 side chain, particularly at the nitrogen atom, and introducing changes to the core taxane (B156437) structure. This compound, possessing a free amino group at the C-13 side chain, allows for the facile introduction of various acyl groups through acylation reactions.
N-Substituted Derivatives to Explore Amide Moiety Importance
The amide moiety at the C-13 position of paclitaxel (B517696) is critical for its biological activity. nih.gov By synthesizing N-substituted derivatives of this compound, researchers can explore the impact of different substituents on the interaction with tubulin and subsequent cellular effects. Acylation of this compound with various acid chlorides under conditions like the Schotten-Baumann method provides an efficient route to N-acyl taxol analogues. nih.govgoogle.com Studies have shown that replacing the benzoyl group with other acyl chains can alter hydrophobicity and tubulin-binding affinity. For instance, N-acyl-N-debenzoylpaclitaxel analogues have been synthesized and evaluated. nih.gov The nature of the substituents at the C-3'N position has been shown to have a critical effect on biological activity. molaid.com
Modifications on the Taxane Skeleton and C-13 Side Chain
Beyond the N-substituent, modifications can be made to other positions on the taxane skeleton and the C-13 side chain to investigate their contribution to activity. The taxane skeleton itself, with its complex ring system and various oxygenation patterns, plays a crucial role in the binding to tubulin. wjpmr.com Modifications at positions like C-2, C-7, and C-10 on the taxane core, as well as alterations to the C-13 side chain beyond the N-terminus, have been explored in SAR studies. molaid.com For example, studies have investigated the influence of aromatic substitution at the C-2 benzoyl moiety of paclitaxel analogues. researchgate.net The presence of an accessible moiety at C-2 of the ester side chain in paclitaxel significantly enhances cytotoxic activity. wjpmr.com The natural stereochemistry in the C-13 isoserine side chain is also an absolute requirement for certain biological activities. molaid.commolaid.com
Evaluation of Analogues for Microtubule Assembly and Stabilization
A primary mechanism of action for paclitaxel and its analogues is the promotion of microtubule assembly and stabilization. nih.govelifesciences.org this compound analogues are evaluated for their ability to induce tubulin polymerization and prevent microtubule depolymerization. This is a key assay in determining the potential of a synthesized analogue as a microtubule-targeting agent. Many N-acyl paclitaxel analogues prepared from N-debenzoylpaclitaxel have displayed good to excellent activity in microtubule assembly assays compared to paclitaxel. nih.gov For instance, N-debenzoyl-N-[3-(dimethylamino)benzoyl]-paclitaxel, a fluorescent analogue synthesized from N-debenzoylpaclitaxel, showed activity similar to paclitaxel in inducing microtubule assembly. nih.gov
Research on the Influence of Structural Modifications on Cellular Mechanisms
Understanding how structural modifications in this compound analogues impact cellular mechanisms provides insights into their potential therapeutic utility. This includes investigating their binding affinity to tubulin and their effects on crucial cellular processes like division and proliferation.
Investigations into Tubulin Binding Affinity
The efficacy of taxanes is directly linked to their ability to bind to β-tubulin within microtubules. researchgate.netresearchgate.net Studies on this compound analogues often involve determining their tubulin binding affinity. Fluorescent analogues derived from this compound have been used to study the mechanism of binding to microtubules and tubulin. nih.govacs.org These studies help to identify the taxol binding site on tubulin and understand the environment of this site. nih.govnih.govacs.org Structural analogs like N-debenzoylpaclitaxel can exhibit altered binding to β-tubulin, potentially affecting microtubule stabilization.
Impact on Cellular Division and Proliferation in Preclinical Models
The ultimate goal of developing taxane analogues is to inhibit cancer cell division and proliferation. nih.govtelight.eu this compound analogues are tested in preclinical models, such as cancer cell lines, to assess their cytotoxic potency and their ability to arrest the cell cycle, particularly at the mitotic phase. nih.govaacrjournals.org Some N-acyl-N-debenzoylpaclitaxel analogues have exhibited higher cytotoxicities than paclitaxel in certain cell lines. nih.gov For example, N-debenzoyl-N-(3-furoyl)paclitaxel and other heteroaromatic N-acyl paclitaxel analogues prepared from N-debenzoylpaclitaxel were found to be more cytotoxic than paclitaxel against B16 melanoma cells. nih.gov
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| Paclitaxel | 36314 nih.govnih.govnih.govuni.luwikipedia.orgguidetopharmacology.orgciteab.com |
| This compound | 9810701 nih.govmetabolomicsworkbench.orgmitoproteome.org |
| Baccatin (B15129273) III | 208836 csic.es (Based on search results mentioning Baccatin III in relation to taxane synthesis) |
Interactive Data Tables
Example Data Table (Illustrative - Data points are examples based on text descriptions, not a comprehensive collection):
| Analogue | Microtubule Assembly Activity (vs. Paclitaxel) | Cytotoxicity (e.g., IC50 vs. Paclitaxel) | Tubulin Binding Affinity (Qualitative) | Key Modification |
| Paclitaxel | 1x (Reference) | 1x (Reference) | High | - |
| N-debenzoyl-N-(3-furoyl)paclitaxel | Good to Excellent nih.gov | More cytotoxic than paclitaxel (B16) nih.gov | Not specified | N-acylation with 3-furoyl |
| N-debenzoyl-N-(2-furoyl)paclitaxel | Good to Excellent nih.gov | Similar cytotoxicity to paclitaxel (B16) nih.gov | Not specified | N-acylation with 2-furoyl |
| 3'-N-acyl-N-debenzoylpaclitaxel analogues (general) | Evaluated nih.gov | Up to 20-fold higher than paclitaxel nih.gov | Not specified | Various N-acyl substitutions |
| N-debenzoyl-N-[3-(dimethylamino)benzoyl]-paclitaxel | Similar to paclitaxel nih.gov | Not specified | Binds at paclitaxel site nih.gov | N-acylation with 3-(dimethylamino)benzoyl |
| Analogues with α,β-unsaturated acyl groups (N-debenzoyl site) | Not specified | 3-5x reduced cytotoxicity (MCF-7) | Altered | N-acylation with α,β-unsaturated acyl chains |
Enzymology and Biocatalytic Applications Involving N Debenzoyltaxol
Biochemical Characterization of Key Biosynthetic Enzymes
The final steps of Taxol biosynthesis involve a series of enzymatic modifications to the taxane (B156437) core, with N-debenzoyltaxol serving as the immediate precursor to the final product. The enzyme responsible for the final N-benzoylation step, 3'-N-debenzoyl-2'-deoxytaxol-N-benzoyltransferase (DBTNBT), has been a primary focus of biochemical studies. frontiersin.org
The N-benzoyltransferase (DBTNBT) catalyzes the transfer of a benzoyl group from benzoyl-CoA to the amino group of the C13-side chain of this compound, representing the terminal step in Taxol biosynthesis. researchgate.netnih.gov Kinetic analyses have been performed on the recombinant enzyme to determine its efficiency and affinity for its substrates.
Initial characterization of the recombinant DBTNBT enzyme, expressed in E. coli, utilized N-debenzoyl-2'-deoxytaxol as a surrogate substrate due to the limited availability of this compound. nih.gov For this surrogate and the co-substrate benzoyl-CoA, the Michaelis-Menten constants (Kₘ) were determined to be 0.45 mM and 0.41 mM, respectively. nih.gov The catalytic rate constant (kₖₐₜ) for this reaction was calculated to be approximately 1.5 s⁻¹. nih.gov
Subsequent studies using the authentic substrate, this compound, have provided further insight into the enzyme's kinetics. These analyses have confirmed that this compound is indeed the preferred substrate for the enzyme. researchgate.netnih.gov While specific Kₘ and kₖₐₜ values for this compound vary slightly across different reports, the catalytic efficiency (kₖₐₜ/Kₘ) is consistently higher for this compound compared to N-debenzoyl-2'-deoxytaxol, by a factor of about two. researchgate.netnih.gov This finding supports the proposed biosynthetic pathway where 2'-hydroxylation precedes the final N-benzoylation step. nih.govnih.gov
| Substrate | Co-substrate | Kₘ (mM) | kₖₐₜ (s⁻¹) | Source |
|---|---|---|---|---|
| N-debenzoyl-2'-deoxytaxol | Benzoyl-CoA | 0.45 | 1.5 ± 0.3 | nih.gov |
| Benzoyl-CoA | N-debenzoyl-2'-deoxytaxol | 0.41 | 1.5 ± 0.3 | nih.gov |
The substrate specificity of DBTNBT is crucial for ensuring the correct assembly of the final Taxol molecule. Studies have demonstrated that the enzyme exhibits high selectivity for both its taxane and acyl-CoA substrates.
The enzyme shows a clear preference for this compound, which contains a hydroxyl group at the 2'-position of the side chain, over N-debenzoyl-2'-deoxytaxol. researchgate.netnih.gov The catalytic efficiency for the 2'-hydroxylated substrate is approximately double that of the unsubstituted substrate, indicating that this compound is the preferred natural precursor for the final benzoylation step. researchgate.net
DBTNBT is also highly selective for its acyl donor, benzoyl-CoA. researchgate.netnih.gov The enzyme does not effectively utilize other structurally related acyl-CoA molecules. For instance, when tigloyl-CoA, the acyl donor for the formation of the related taxoid cephalomannine (B1668392), was incubated with DBTNBT and this compound, no formation of cephalomannine was detected. nih.govnih.gov Similarly, the enzyme did not show any activity with hexanoyl-CoA or butanoyl-CoA, which are required for the synthesis of Taxol C and Taxol D, respectively. nih.govnih.gov These findings strongly suggest that other specific N-acyltransferases are responsible for the biosynthesis of these other N-acylated taxoids found in Taxus species. researchgate.netnih.gov
The catalytic activity of DBTNBT is influenced by environmental factors such as pH and temperature. The recombinant enzyme has been shown to have a pH optimum of approximately 8.0. nih.gov Its activity decreases at both lower and higher pH values, with half-maximal velocities observed around pH 7.0 and 9.0. This pH optimum is consistent with other characterized acyltransferases involved in the Taxol biosynthetic pathway. nih.gov
Recombinant Expression and Purification of Taxane Biosynthetic Enzymes
To facilitate detailed biochemical characterization and for use in biocatalytic applications, key enzymes of the taxane biosynthetic pathway, including DBTNBT, have been produced through recombinant expression systems. The cDNA encoding DBTNBT was first isolated from a Taxus cell cDNA library and consists of an open reading frame of 1,323 nucleotides, which encodes a protein of 441 amino acids with a calculated molecular weight of 49,040 Da. nih.gov
Escherichia coli has been a common host for the heterologous expression of DBTNBT and other taxane biosynthetic enzymes. nih.gov This system allows for the production of significant quantities of the enzyme for purification and subsequent in vitro studies. Overexpression of DBTNBT has also been achieved in Taxus baccata cell cultures, leading to a significant increase in paclitaxel (B517696) production, demonstrating the potential of genetic engineering to enhance yields in plant cell fermentation systems. nih.gov Efforts to produce taxanes and their precursors in other heterologous hosts like yeast (Saccharomyces cerevisiae) are also underway, involving the transformation of multiple biosynthetic genes. nih.govnih.gov
Biotransformation Technologies for this compound and Analogues
Biotransformation, which utilizes biological catalysts like whole microbial cells or isolated enzymes, offers a powerful tool for modifying complex molecules like this compound and its derivatives. nih.gov This approach can generate novel analogues with potentially improved properties or facilitate more efficient production pathways. nih.govacs.org
Microorganisms, particularly fungi and bacteria, have been screened for their ability to transform Taxol and related compounds. nih.govresearchgate.net For example, various microbial cultures have been shown to hydroxylate taxol derivatives. researchgate.net Streptomyces sp. MA 7065 was found to hydroxylate cephalomannine, a compound structurally similar to this compound, at the allylic methyl group of the side chain. researchgate.net Such reactions demonstrate the potential of microbial systems to carry out specific and often challenging chemical modifications on the taxane skeleton. While direct biotransformation of this compound by microorganisms is not extensively detailed, the successful transformation of closely related taxoids suggests that screening microbial libraries could identify biocatalysts capable of modifying this compound to produce novel analogues. nih.govresearchgate.net This approach is seen as a valuable strategy for drug development, aiming to create derivatives with enhanced water solubility or other desirable characteristics. researchgate.net
Plant Cell Culture-Mediated Biotransformations
Plant cell culture, particularly from various Taxus species, represents a significant alternative to sourcing taxanes from bark harvesting. google.comnih.gov These cultures provide a controlled environment for the production of complex diterpenoid alkaloids, including the crucial Taxol precursor, this compound. google.com Biotransformation within these cell cultures is the process by which the plant cells' innate enzymatic machinery converts substrates into more valuable products. ijrpb.com In the context of Taxol biosynthesis, plant cells perform a series of intricate biotransformations, including hydroxylations, acetylations, and the final N-benzoylation that converts this compound into Taxol. researchgate.net
The process involves culturing undifferentiated plant cells (callus) in a liquid nutrient medium to create a suspension culture. google.com These cells contain the necessary enzymes to carry out the biosynthetic steps. The final step in this natural cascade is the N-benzoylation of this compound, a biotransformation catalyzed by a specific N-benzoyl transferase. researchgate.net Therefore, any Taxus cell culture that produces Taxol is actively performing a biotransformation on this compound.
Table 1: Growth Characteristics of Taxus Suspension Cultures for Taxane Production
| Species | Dry Weight Doubling Time | Fresh Weight Doubling Time | Max. Dry Weight Density | Max. Fresh Weight Density |
|---|---|---|---|---|
| Taxus brevifolia | 2.0 days | 3.5 days | 20 g/L | 400 g/L |
| Taxus baccata | 2.0 days | - | - | - |
| Taxus chinensis | - | - | >20 g/L | >400 g/L |
This table presents typical growth characteristics for different Taxus species cell cultures used in the production of taxanes, including this compound. Data compiled from various sources. googleapis.com
Enzymatic Cascade Reactions for Enhanced Product Synthesis
This specific cascade utilizes two key enzymes:
A Pseudomonas CoA ligase (BadA)
An N-benzoyltransferase (referred to as NDTNBT)
The reaction is designed to overcome the high cost of the aroyl-CoA co-substrate required for the final acylation step. The BadA enzyme continuously generates the necessary aroyl-CoA thioesters from more accessible precursors. This in-situ generation ensures that the second enzyme, NDTNBT, is saturated with its co-substrate. The NDTNBT then efficiently transfers the aroyl group to the amino group of this compound, yielding the final product. researchgate.net
A key innovation in this cascade is the recycling of Coenzyme A (CoA). By adding CoA as the limiting reactant, the BadA enzyme continuously re-charges it with an aroyl group, keeping the downstream NDTNBT enzyme supplied. This approach significantly enhances the efficiency of the synthesis of Taxol analogs from this compound. researchgate.net Such chemoenzymatic cascades combine biological and chemical steps to achieve transformations that are otherwise challenging, providing a sustainable and efficient route to valuable pharmaceutical compounds. rsc.org
Table 2: Components of a Two-Enzyme Cascade for this compound Acylation
| Component | Function | Role in Cascade |
|---|---|---|
| This compound | Substrate | The taxane core to be acylated. |
| Aroyl Precursor | Substrate | Provides the aroyl group for the final product. |
| CoA Ligase (BadA) | Biocatalyst | Activates the aroyl precursor by attaching it to CoA. |
| N-benzoyltransferase (NDTNBT) | Biocatalyst | Transfers the activated aroyl group from aroyl-CoA to this compound. researchgate.net |
| Coenzyme A (CoA) | Cofactor | Acts as a carrier for the aroyl group; recycled in the cascade. researchgate.net |
This table outlines the essential components and their functions in an enzymatic cascade designed for the efficient synthesis of Taxol analogs from this compound. researchgate.net
Protein Engineering of Taxane Biosynthetic Enzymes for Improved Catalysis
A significant bottleneck occurs at the beginning of the pathway with the enzymes Taxadiene Synthase (TXS) and taxadien-5α-hydroxylase (CYP725A4). TXS produces multiple taxadiene isomers, and the subsequent hydroxylation step catalyzed by CYP725A4 can be inefficient and non-specific, leading to undesired byproducts. researchgate.net Researchers have applied protein engineering to TXS to alter its product selectivity. Through mutagenesis, the yield and selectivity for taxa-4(20)-11(12)-diene, a minor product that is more efficiently converted to the desired taxadien-5α-ol by the hydroxylase, were improved. nih.govfigshare.com This engineering strategy effectively funnels more precursors toward the main Taxol pathway, ultimately increasing the potential yield of downstream intermediates like this compound. researchgate.net
Mechanism-informed protein engineering has also been applied to the taxadien-5α-hydroxylase (T5αH) itself to improve its catalytic specificity and efficiency. researchgate.net By understanding the enzyme's catalytic cycle, specific amino acid residues can be targeted for mutation to favor the formation of the on-pathway product, taxadien-5α-ol, and reduce the creation of byproducts. nih.govresearchgate.net
The enzyme responsible for the final conversion of this compound to Taxol, an N-benzoyltransferase, has been well-characterized. Studies have shown it has a clear substrate preference, favoring this compound over N-debenzoyl-2′-deoxytaxol by a factor of two in catalytic efficiency, confirming that 2'-hydroxylation precedes N-benzoylation. researchgate.net While specific reports on engineering this terminal enzyme are limited, the principles applied to upstream enzymes could be used to tailor its specificity for different acyl-CoA donors, enabling the efficient production of various Taxol analogs.
Table 3: Examples of Protein Engineering Targets in the Taxane Pathway
| Enzyme | Engineering Goal | Outcome | Reference |
|---|---|---|---|
| Taxadiene Synthase (TXS) | Improve selectivity for taxa-4(20)-11(12)-diene | 2.4-fold improvement in yield and selectivity for the desired precursor. | nih.gov |
| Taxadien-5α-hydroxylase (T5αH/CYP725A4) | Improve catalytic specificity toward taxadien-5α-ol | Increased yield of the desired hydroxylated intermediate. | researchgate.net |
Analytical Methodologies in N Debenzoyltaxol Research
Chromatographic Separation and Purification Techniques
Chromatography is fundamental to isolating N-Debenzoyltaxol from synthetic reaction mixtures or biological extracts, which often contain a multitude of structurally similar taxoids.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of this compound and its analogues. In biosynthetic studies, radio-HPLC is particularly valuable for tracking radiolabeled substrates and products. For instance, when a recombinant N-benzoyltransferase was assayed with N-debenzoyl-(3′RS)-2′-deoxytaxol and [7-¹⁴C]benzoyl-CoA, the formation of the product was confirmed by radio-HPLC analysis. nih.gov The resulting product yielded a single peak with a retention time (Rt) of 39.6 ± 0.1 minutes, where the radioactivity profile coincided exactly with the UV absorbance profile (A₂₅₄), confirming the identity of the biosynthetic product. nih.gov
The coupling of HPLC with mass spectrometry (HPLC-MS) provides an even more powerful tool, offering separation and mass identification simultaneously. This method has been employed to analyze potential side products in enzymatic reactions involving this compound, even when the material is insufficient for full structural elucidation. nih.gov
Table 1: HPLC Analysis of N-Benzoyltransferase Product
| Parameter | Value | Source |
| Analyte | Product of N-benzoyltransferase reaction | nih.gov |
| Substrates | N-debenzoyl-(3′RS)-2′-deoxytaxol, [7-¹⁴C]benzoyl-CoA | nih.gov |
| Technique | Radio-HPLC | nih.gov |
| Retention Time (Rt) | 39.6 ± 0.1 min | nih.gov |
| Detection | Coincident radioactive and UV (A₂₅₄) traces | nih.gov |
Thin-Layer Chromatography (TLC) is a rapid, efficient, and cost-effective method used extensively to monitor the progress of chemical reactions, including the synthesis of this compound. itwreagents.com This technique allows chemists to quickly determine the consumption of starting materials and the formation of products. libretexts.org
In a typical setup for monitoring a reaction, three lanes are spotted on a TLC plate: one for the starting material (reactant), one for the reaction mixture, and a central "co-spot" lane containing both the reactant and the reaction mixture. libretexts.orgrochester.edu As the reaction proceeds, aliquots are taken from the reaction mixture and spotted in their designated lane. libretexts.org The disappearance of the reactant spot and the appearance of a new spot corresponding to the product (this compound) indicate the reaction's progress. libretexts.org The co-spot is crucial for resolving compounds with similar Rf values, as a single, elongated spot can indicate that the reactant and product are different compounds. libretexts.org
Spectroscopic Techniques for Structural Elucidation and Confirmation
Following isolation, spectroscopic methods are employed to definitively confirm the chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. Proton NMR (¹H NMR) provides detailed information about the chemical environment of hydrogen atoms within the molecule. In the context of this compound research, ¹H-NMR is used to confirm the identity of biosynthetic products by comparing their spectra to those of authentic standards. nih.gov For example, the structure of biosynthetically produced 2′-deoxytaxol from its N-debenzoyl precursor was confirmed using ¹H-NMR. nih.gov A detailed analysis of the spectrum, including the integration of diagnostic signals such as the H-10 singlet, can reveal the stereochemistry of the product. nih.gov The comparison of spectra from biosynthetic products with authentic standards is a critical step in verifying the function of enzymes in the Taxol pathway. nih.govresearchgate.net
Table 2: Diagnostic ¹H-NMR Signals for Taxoid Analysis
| Compound | Proton Signal | Chemical Shift (δ) | Multiplicity | Significance | Source |
| (3′RS)-2′-deoxytaxol | H-10 | 6.196 ppm | Singlet | Diagnostic for one epimer | nih.gov |
| (3′RS)-2′-deoxytaxol | H-10 | 6.232 ppm | Singlet | Diagnostic for the second epimer | nih.gov |
Mass Spectrometry (MS) is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis. Various ionization techniques are applied in this compound research. Chemical Ionization-Mass Spectrometry (CI-MS) was used alongside ¹H-NMR and HPLC to confirm the identity of 2′-deoxytaxol produced enzymatically from N-debenzoyl-2′-deoxytaxol. nih.gov This combination of techniques provides orthogonal confirmation of the product's identity, enhancing the reliability of the findings.
Table 3: Mass Spectrometry Techniques in Taxoid Research
| Technique | Application | Purpose | Source(s) |
| Chemical Ionization-MS (CI-MS) | Product Confirmation | Confirms molecular weight of biosynthetic products. | nih.gov |
| HPLC-MS | Reaction Analysis | Used to analyze minor, unknown taxoids produced in enzymatic side reactions. | nih.gov |
| MALDI Imaging MS | Metabolite Profiling | Visualizes the tissue-specific distribution of taxoids in Taxus leaves. | nih.gov |
Advanced Techniques for Metabolite Profiling in Biosynthetic Studies
Understanding the biosynthesis of Taxol requires advanced techniques that can profile and quantify intermediates like this compound within the complex metabolic network of Taxus species. An untargeted metabolomics approach, combined with a targeted Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method, has been applied to investigate metabolic differences between Taxus species. researchgate.net
Furthermore, mass spectrometry imaging, specifically Matrix-Assisted Laser Desorption/Ionization (MALDI) imaging MS, has been utilized to visualize the spatial distribution of various secondary metabolites, including taxoids, directly in plant tissue sections. nih.gov This technique confirms the tissue-specific accumulation of these active compounds. nih.gov When combined with single-cell RNA sequencing (scRNA-seq), it provides a powerful approach to correlate the location of metabolite accumulation with the expression of genes involved in their biosynthesis, offering deep insights into the cell-type specificity and regulation of the Taxol pathway. nih.gov
Advanced Research Directions and Future Perspectives
Metabolic Engineering of Host Organisms for Enhanced N-Debenzoyltaxol Production
Metabolic engineering approaches aim to optimize the production of this compound and related taxanes in biological systems by modifying or introducing genes involved in the biosynthetic pathway.
Overexpression of Rate-Limiting Enzymes in Taxus Cell Cultures
Enhancing the production of paclitaxel (B517696) and its precursors like this compound in Taxus cell cultures often involves overcoming bottlenecks in the biosynthetic pathway. Studies have identified that downstream enzymes, such as baccatin-aminophenylpropanoyl-13-O-transferase (BAPT) and 3′-N-debenzoyltaxol N-benzoyltransferase (DBTNBT), can be rate-limiting steps in the paclitaxel biosynthetic pathway. tesisenred.netresearchgate.netnih.gov Overexpression of these genes in Taxus baccata cell cultures has shown promise in increasing taxane (B156437) content. researchgate.netnih.gov For instance, overexpression of the DBTNBT gene in Taxus baccata lines resulted in a significant increase in paclitaxel production compared to wild-type lines. researchgate.netnih.gov Similarly, overexpression of the BAPT gene also led to increased paclitaxel content, although the effect was more pronounced with DBTNBT overexpression. researchgate.netnih.gov Elicitation strategies, involving the use of signaling molecules like coronatine (B1215496) and methyl jasmonate, in combination with gene overexpression, can further enhance taxane production in Taxus cell cultures. researchgate.netnih.govfrontiersin.org
Table 1: Effect of Gene Overexpression and Elicitation on Paclitaxel Production in Taxus baccata Cell Cultures researchgate.netnih.gov
| Cell Line Type | Elicitation Treatment | Paclitaxel Yield (mg/L) |
| Wild Type | None | 71.01 |
| DBTNBT-overexpressing | None | 310 |
| BAPT-overexpressing | None | 135 |
| DBTNBT-overexpressing | Coronatine + β-cyclodextrins | 308.15 |
Note: Data is representative and actual yields may vary depending on specific culture conditions and elicitation protocols.
Heterologous Biosynthesis in Microbial Systems (E. coli, yeast)
Reconstituting the complex taxane biosynthetic pathway in heterologous microbial hosts like Escherichia coli and yeast offers a potential route for sustainable and scalable production of this compound and other taxoids. pnas.orgcore.ac.uk These systems provide advantages such as faster growth rates, simpler genetic manipulation, and the potential for high-density fermentation. While the complete biosynthesis of paclitaxel in microbial systems is challenging due to the complexity of the pathway involving numerous enzymes, significant progress has been made in reconstituting parts of the pathway. For example, E. coli has been engineered to produce taxadiene, an early precursor in the taxane pathway. wikipedia.org Research is ongoing to introduce and optimize the expression of the downstream enzymes required to convert taxadiene into more advanced intermediates like this compound in microbial hosts. Yeast (Saccharomyces cerevisiae) has also been explored as a host for taxane biosynthesis, with studies investigating the expression of taxol biosynthetic genes in this system. core.ac.uknih.gov Challenges include the functional expression of plant-derived cytochrome P450 enzymes, which are crucial for several hydroxylation steps in the pathway, and the efficient channeling of intermediates through the introduced pathway.
Chemoenzymatic Approaches for Novel this compound Derivatives
Chemoenzymatic synthesis combines the specificity of enzymatic reactions with the versatility of chemical transformations to create novel compounds. This approach can be applied to this compound to generate new taxoid derivatives with potentially improved pharmacological properties. Enzymes involved in the later stages of paclitaxel biosynthesis, such as acyltransferases, can be utilized to attach different acyl groups to the N-amino group of this compound or modify other positions on the taxane core. mdpi.com By using modified substrates or enzymes with altered specificity, researchers can synthesize libraries of this compound analogues that may exhibit enhanced efficacy, reduced toxicity, or altered pharmacokinetic profiles. This strategy leverages the enzymatic machinery responsible for the natural diversity of taxanes found in Taxus species. nih.gov
Discovery and Characterization of Remaining Undetermined Biosynthetic Enzymes
Despite significant progress, the complete paclitaxel biosynthetic pathway is not yet fully elucidated, with some enzymatic steps remaining unknown. mdpi.comfrontiersin.org The discovery and characterization of these missing enzymes are crucial for a comprehensive understanding of taxane biosynthesis and for enabling the complete reconstitution of the pathway in heterologous hosts. Efforts in this area involve transcriptomic and metabolomic studies of Taxus species under various conditions, as well as functional genomics approaches to identify candidate genes. frontiersin.orgresearchgate.net Characterizing the substrate specificity and catalytic mechanism of these enzymes, particularly those involved in the late-stage modifications leading to and from this compound, is essential for metabolic engineering and chemoenzymatic synthesis efforts. For example, enzymes responsible for specific hydroxylation or acylation steps near the this compound intermediate are of particular interest. mdpi.comfrontiersin.org
Computational and In Silico Modeling for Enzyme Function and Analogue Design
Computational approaches, including molecular modeling and simulations, play an increasingly important role in understanding the function of enzymes in the taxane biosynthetic pathway and in designing novel taxoid analogues. numberanalytics.comresearchgate.netspringernature.comnih.govbiorxiv.org
Molecular Docking and Dynamics Simulations for Enzyme-Substrate Interactions
Molecular docking is used to predict the binding orientation and affinity of a substrate (like this compound or potential derivatives) to an enzyme's active site. numberanalytics.comchemmethod.comnih.govresearchgate.net This provides insights into the key interactions that govern substrate specificity and catalytic activity. Molecular dynamics (MD) simulations extend these studies by simulating the movement of atoms and molecules over time, allowing researchers to study the flexibility of the enzyme and substrate, the stability of the enzyme-substrate complex, and conformational changes that occur during catalysis. numberanalytics.comchemmethod.comnih.govresearchgate.netmdpi.combiorxiv.org By applying molecular docking and MD simulations to enzymes involved in the conversion of this compound, such as DBTNBT, researchers can gain a deeper understanding of how these enzymes recognize and transform their substrates. nih.govresearchgate.net This information can then inform protein engineering efforts to alter enzyme specificity or efficiency, as well as guide the rational design of novel this compound derivatives with improved binding characteristics or desired reactivities. researchgate.netbiorxiv.org
Table 2: Examples of Computational Modeling Applications in Enzyme Studies
| Computational Technique | Application in Enzyme Research | Insights Gained |
| Molecular Docking | Predicting substrate binding pose and affinity in the active site | Substrate specificity, key binding interactions |
| Molecular Dynamics Simulations | Simulating enzyme-substrate complex behavior over time | Conformational changes, binding stability, catalytic mechanisms |
| In Silico Mutagenesis | Predicting the effect of amino acid substitutions on enzyme function | Identifying residues important for binding or catalysis, rational enzyme design |
Rational Design of this compound Analogues with Targeted Biological Activities
The strategic modification of the paclitaxel core structure, particularly at the 3'-N position which is debenzoylated in this compound, has emerged as a key approach to developing analogues with improved pharmacological profiles. This compound, lacking the benzoyl group at this position, serves as an ideal scaffold for introducing various acyl substitutions to modulate biological activity. Studies have demonstrated that modifications at the 3'-N position can significantly influence cytotoxicity against tumor cells wikipedia.org.
Rational design efforts aim to imbue this compound analogues with targeted biological activities and enhanced properties compared to the parent compound, paclitaxel. Desired improvements include enhanced water solubility for better intravenous delivery, improved tissue-specific targeting, and increased permeability across biological barriers such as the blood-brain barrier wikipedia.orgscilit.com.
Biocatalytic methods utilizing enzymes like NDTBT, which naturally catalyzes the benzoylation of this compound, offer an efficient route for the synthesis of N-acyl taxol analogues wikidata.org. Interestingly, the NDTBT enzyme has shown surprisingly broad specificity for acyl transfer to this compound and its deoxy precursor, suggesting its potential in constructing novel taxanes through the introduction of various acyl groups scilit.com. Research has indicated that NDTBT can transfer hexanoyl, acetyl, and butyryl moieties more rapidly than butenoyl or benzoyl groups to taxanes with isoserinoyl side chains scilit.com.
Specific examples of this compound analogues explored through such design strategies include N-Debenzoyl-N-[(3E)-hex-3-enoyl] Paclitaxel, which has demonstrated superior cytotoxicity compared to paclitaxel in certain contexts wikipedia.org. Another analogue, N-debenzoyl-N-(2-furoyl)paclitaxel, was successfully produced through an enzyme cascade reaction utilizing this compound as an intermediate and showed greater cytotoxicity against certain macrophage cell types than paclitaxel fishersci.com. The introduction of a phenylacetyl group, as in N-Debenzoyl-N-(phenylacetyl)paclitaxel, has been discussed in relation to its impact on hydrophobicity and membrane interaction wikipedia.org.
These findings highlight the versatility of the this compound scaffold for generating a diverse library of taxane analogues. Rational design, coupled with efficient synthesis methods including biocatalysis, holds significant promise for developing compounds with tailored activities and improved therapeutic indices.
Q & A
Q. What is the role of N-Debenzoyltaxol in Taxol biosynthesis, and how is its formation enzymatically regulated?
this compound is a critical intermediate in Taxol biosynthesis, serving as the immediate precursor to Taxol (paclitaxel). The final step involves the N-benzoyl transferase (EC 2.3.1.321), which transfers a benzoyl group from benzoyl-CoA to this compound to complete the pathway. This enzyme exhibits a two-fold kinetic preference for this compound over its deoxygenated analog (N-debenzoyl-2′-deoxytaxol), ensuring pathway fidelity .
Q. Which enzymatic steps are required to convert baccatin III to this compound?
The conversion involves two key steps:
- C13-O-side chain attachment : β-phenylalanine is ligated to baccatin III via an acyltransferase, forming N-debenzoyl-2′-deoxytaxol.
- 2′-Hydroxylation : A cytochrome P450 hydroxylase introduces a hydroxyl group at the C2′ position of the side chain, yielding this compound. This sequence is critical, as reversing the steps (hydroxylation before benzoylation) would lead to non-productive intermediates .
Q. What are standard methodologies for detecting and quantifying this compound in Taxus cell cultures?
High-performance liquid chromatography with UV detection (HPLC-UV, λ = 228 nm) is widely used for quantification. Advanced techniques like LC-MS with stable isotope-labeled internal standards improve sensitivity and specificity, particularly in complex matrices. Metabolite profiling must account for low endogenous levels of this compound and its structural analogs .
Advanced Research Questions
Q. How can researchers experimentally determine the substrate specificity of N-benzoyl transferase for this compound?
Kinetic assays under saturating benzoyl-CoA conditions (1 mM) are performed using purified recombinant enzyme. Substrate specificity is quantified via Michaelis-Menten parameters:
- For this compound: Km = 78 ± 11 µM, V/Km = 4.47.
- For N-debenzoyl-2′-deoxytaxol: Km = 346 ± 70 µM, V/Km = 1.98. Competitive inhibition assays and structural modeling (e.g., docking studies) further elucidate steric and electronic determinants of selectivity .
Q. How can contradictions in proposed Taxol biosynthetic pathways be resolved?
Conflicting hypotheses (e.g., hydroxylation vs. benzoylation sequence) are addressed through:
- Metabolite profiling : Tracking intermediates in Taxus cell cultures to confirm absence/presence of disputed compounds (e.g., 2′-deoxytaxol).
- Enzyme inhibition studies : Using selective inhibitors to block specific steps and observe pathway disruption.
- Heterologous expression : Reconstituting pathway steps in model organisms (e.g., E. coli) to validate enzyme order .
Q. What methodological considerations are critical for optimizing heterologous expression of taxoid acyltransferases?
Key strategies include:
- Codon optimization : Enhancing expression in bacterial hosts (e.g., E. coli BL21) for enzymes like N-benzoyl transferase.
- Fusion tags : Using His-tags for affinity purification while ensuring tag removal to prevent steric hindrance.
- Activity assays : Validating function via radio-HPLC or fluorometric detection to confirm acyl transfer .
Q. How do researchers analyze kinetic discrepancies in N-benzoyl transferase activity across experimental systems?
Discrepancies (e.g., Vmax variability) arise from differences in enzyme preparation (e.g., recombinant vs. native) or assay conditions (pH, cofactors). Normalizing activity to protein concentration, using standardized benzoyl-CoA batches, and controlling for oxidative degradation of substrates are essential. Lineweaver-Burk plots and statistical validation (e.g., ± SE) ensure robust kinetic comparisons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
